molecular formula C17H18N4O3S B2672270 (5-Methylisoxazol-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1795358-16-5

(5-Methylisoxazol-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2672270
CAS RN: 1795358-16-5
M. Wt: 358.42
InChI Key: ZRGJIGYSIUDPRN-UHFFFAOYSA-N
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Description

(5-Methylisoxazol-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18N4O3S and its molecular weight is 358.42. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

(5-Methylisoxazol-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone: has been investigated for its potential as an anticancer agent. Researchers synthesized a series of related compounds and evaluated their activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, two compounds—3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 —showed promising anticancer effects, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Mechanistic studies revealed that compound 20 induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cells .

Microtubule Modulation

The indole nucleus, a privileged structural motif, is found in various biologically active molecules. Microtubules, composed of tubulin proteins, are crucial cellular components and a leading target for anticancer agents. Compounds like (5-Methylisoxazol-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone may modulate microtubule assembly, leading to mitotic blockade and apoptosis. Understanding their structure-activity relationships can guide further optimization .

Antitubulin Agents

Previous studies have established key features for indole-based antitubulin agents. These include specific substitutions at the N1-position, well-tolerated groups at position 2, and preferred substituents at the 5- or 6-position of the indole moiety. While di- or trimethoxyphenyl groups at the 3-position have been explored, heteroaryl groups remain less studied(5-Methylisoxazol-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone contributes to expanding our knowledge of indole-based antitubulin agents .

Template for Analog Optimization

The identified compounds—3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 —can serve as templates for further optimization. Researchers can modify their structures to enhance anticancer activity. By systematically exploring variations, we can develop more potent analogs with improved efficacy .

Structure-Activity Relationships

Studying the structure-activity relationships of indole anticancer molecules is essential. Researchers can gain insights into how specific modifications impact biological activity. This knowledge informs rational drug design and facilitates the development of novel therapies .

properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-11-7-14(19-23-11)17(22)21-5-2-3-12(9-21)8-15-18-16(20-24-15)13-4-6-25-10-13/h4,6-7,10,12H,2-3,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGJIGYSIUDPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methylisoxazol-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

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